![molecular formula C7H7N3S B567128 甲基-噻吩并[2,3-d]嘧啶-2-胺 CAS No. 1263282-74-1](/img/structure/B567128.png)

甲基-噻吩并[2,3-d]嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

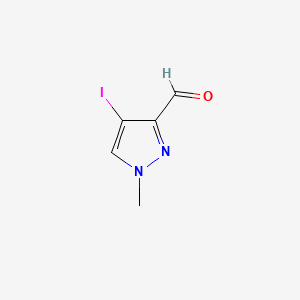

“Methyl-thieno[2,3-d]pyrimidin-2-yl-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are structural analogs of purines and are widely represented in medicinal chemistry due to their various biological activities .

Synthesis Analysis

Thienopyrimidines can be synthesized through different methods . For instance, Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione . Another method involves the use of cage-like amines with norbornane and adamantane frameworks in a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage of a 1H-tetrazole ring .Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, the reaction of unique molecular rearrangement occurs quickly and selectively, and the products obtained in high yields do not require additional purification .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary depending on their specific structures. For instance, one compound was found to have a melting point of 265–266 °C .科学研究应用

- Application : Researchers have explored derivatives of N-methylthieno[2,3-d]pyrimidin-2-amine as potential inhibitors of VEGFR-2 (vascular endothelial growth factor receptor 2). Compound 18, for instance, exhibited strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM. It also showed promising effects against cancer cell lines (MCF-7 and HepG2) by inducing apoptosis and cell cycle arrest .

- Design and Synthesis : Novel thieno[2,3-d]pyrimidine derivatives were designed and synthesized to target VEGFR-2. Compound 18 demonstrated potent anticancer activity against MCF-7 and HepG2 cells, inhibiting VEGFR-2 and promoting apoptosis. Computational techniques provided insights into the protein-ligand interactions and structural features of the complex .

- Autophagy and Apoptosis : These compounds activate autophagic and apoptotic cell death pathways, making them potential candidates for cancer therapy .

- Myco-bacterial Pathway Exploration : Although the IC50 values of the most potent compound (19) are moderate, this class of thieno[2,3-d]pyrimidines can be used to probe the mycobacterial oxidative phosphorylation pathway. Compound 19 may contribute to understanding bacterial metabolism and drug development .

- SAR Analysis : Researchers have suggested guidelines for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Thieno[2,3-d]pyrimidine derivatives could play a role in managing inflammatory conditions .

- Biological Significance : Thieno[2,3-d]pyrimidine intermediates are relevant to compounds affecting the PI3K pathway. GDC-0941 and BKM 120, both PI3K inhibitors, highlight the importance of this pathway in cancer and other diseases .

- Molecular Dynamics Simulations : Computational techniques, including molecular docking and dynamics simulations, provide valuable insights into the interactions between N-methylthieno[2,3-d]pyrimidin-2-amine derivatives and their targets. These insights guide future drug design efforts .

- Structural and Electronic Properties : Density functional theory (DFT) studies offer information on the compound’s structural and electronic characteristics .

Cancer Research and Targeted Therapies

Anticancer Agents and Kinase Inhibition

Antibacterial Research

Anti-Inflammatory Properties

Cell Signaling and Phosphoinositide 3-Kinase (PI3K) Pathway

Computational Insights and Drug Design

安全和危害

未来方向

Thienopyrimidines hold a unique place in medicinal chemistry and have various biological activities . Therefore, they have the potential to be developed into effective therapeutic agents for various diseases. Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents or anticancer medicines .

属性

IUPAC Name |

N-methylthieno[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXXPLUFLYOQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=CSC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-thieno[2,3-d]pyrimidin-2-yl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)